molecular formula C10H10N2O B11912117 (2-(Isoxazol-3-yl)phenyl)methanamine

(2-(Isoxazol-3-yl)phenyl)methanamine

Cat. No.: B11912117
M. Wt: 174.20 g/mol
InChI Key: GRXLXPYSSVOSHD-UHFFFAOYSA-N
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Description

(2-(Isoxazol-3-yl)phenyl)methanamine is a chemical compound that features an isoxazole ring attached to a phenyl group, which is further connected to a methanamine group. Isoxazole derivatives are known for their diverse biological activities and therapeutic potential, making them significant in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Isoxazol-3-yl)phenyl)methanamine typically involves the formation of the isoxazole ring followed by its attachment to the phenyl group and subsequent introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under specific conditions to form the isoxazole ring. This is followed by a series of reactions to introduce the phenyl and methanamine groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often use automated processes and advanced reaction conditions to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(2-(Isoxazol-3-yl)phenyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.

Scientific Research Applications

(2-(Isoxazol-3-yl)phenyl)methanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-(Isoxazol-3-yl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The phenyl and methanamine groups can further influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2-Phenyl-1,3-thiazol-5-yl)methanamine
  • (2-phenyl-1,3-oxazol-5-yl)methanamine
  • (1,3-benzoxazol-2-yl)(phenyl)methanamine

Uniqueness

(2-(Isoxazol-3-yl)phenyl)methanamine is unique due to the presence of the isoxazole ring, which imparts distinct biological activities and chemical properties. Compared to similar compounds, it may exhibit different reactivity and therapeutic potential, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

[2-(1,2-oxazol-3-yl)phenyl]methanamine

InChI

InChI=1S/C10H10N2O/c11-7-8-3-1-2-4-9(8)10-5-6-13-12-10/h1-6H,7,11H2

InChI Key

GRXLXPYSSVOSHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN)C2=NOC=C2

Origin of Product

United States

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